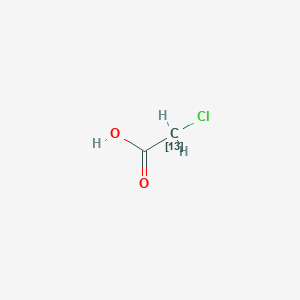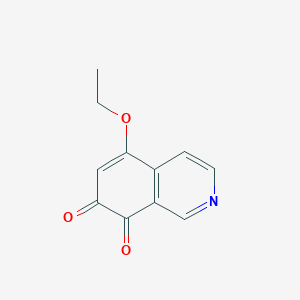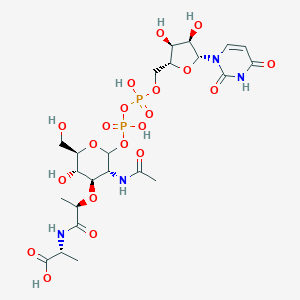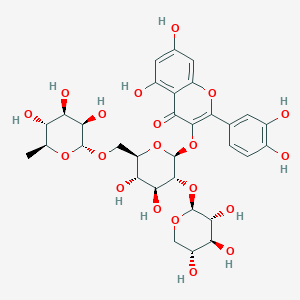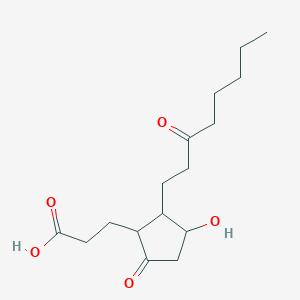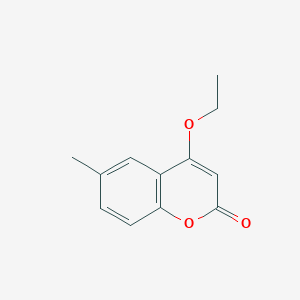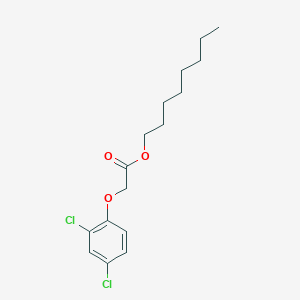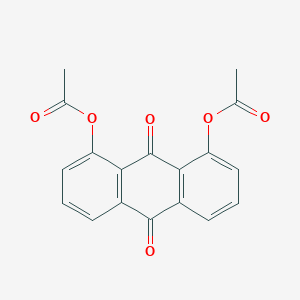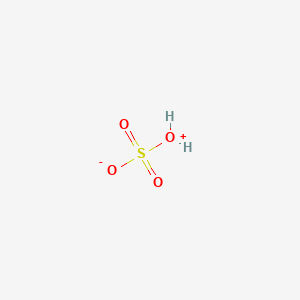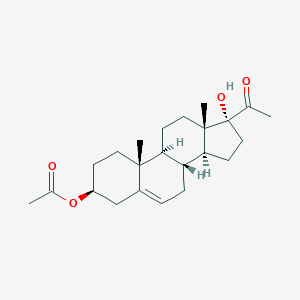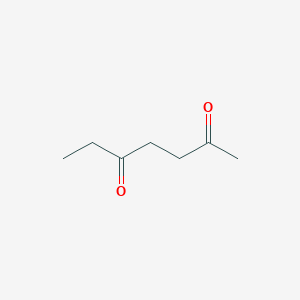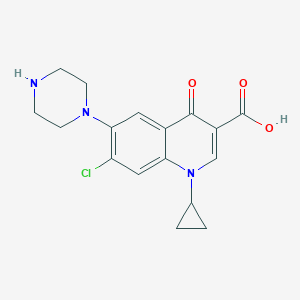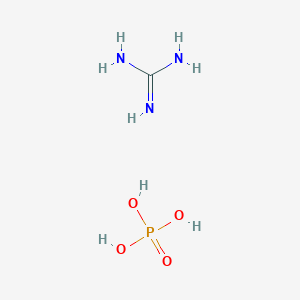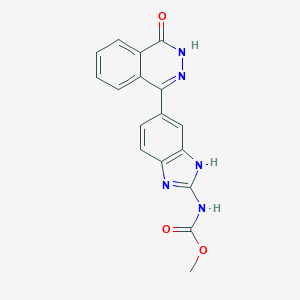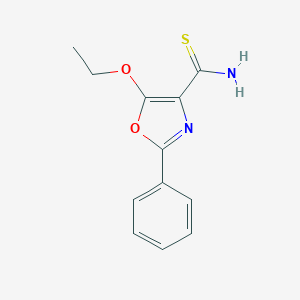
5-Ethoxy-2-phenyloxazole-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-phenyloxazole-4-carbothioamide, also known as EPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and cell division. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemische Und Physiologische Effekte
5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for 5-Ethoxy-2-phenyloxazole-4-carbothioamide research. In cancer research, future studies could focus on optimizing the synthesis method to improve the efficacy and selectivity of 5-Ethoxy-2-phenyloxazole-4-carbothioamide. In Alzheimer's disease and Parkinson's disease research, future studies could focus on developing novel formulations of 5-Ethoxy-2-phenyloxazole-4-carbothioamide that can cross the blood-brain barrier and target specific regions of the brain. Additionally, future studies could investigate the potential synergistic effects of 5-Ethoxy-2-phenyloxazole-4-carbothioamide with other compounds or therapies.
Synthesemethoden
The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbothioamide can be achieved through a multi-step process that involves the reaction of 2-phenyl-4,5-dihydro-1,3-oxazole with ethyl isothiocyanate, followed by the reaction with thiosemicarbazide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2-phenyloxazole-4-carbothioamide has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
128242-93-3 |
|---|---|
Produktname |
5-Ethoxy-2-phenyloxazole-4-carbothioamide |
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carbothioamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-15-12-9(10(13)17)14-11(16-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,17) |
InChI-Schlüssel |
DHJOPXLDKYOMKT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N |
Kanonische SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N |
Synonyme |
5-Ethoxy-2-phenyloxazole-4-carbothioamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



